1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core reacts with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the 2-methyl-1H-imidazol-1-yl group: This can be done through a nucleophilic substitution reaction using 2-methylimidazole and a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any reducible functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bases like potassium carbonate or acids like hydrochloric acid, depending on the nature of the substitution.
Major Products:
Oxidation: N-oxides of the imidazole or pyrazole rings.
Reduction: Reduced forms of any reducible functional groups.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-(4-methylbenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but without the 2-methyl group on the imidazole ring.
1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 1-(4-methylbenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of both the 4-methylbenzyl and 2-methyl-1H-imidazol-1-yl groups can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-12-3-5-14(6-4-12)10-23-17-15(9-21-23)16(19-11-20-17)22-8-7-18-13(22)2/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEKKICHEGTOOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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